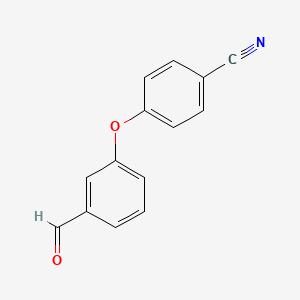

4-(3-Formylphenoxy)benzonitrile

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The compound 4-(3-Formylphenoxy)benzonitrile is systematically named according to IUPAC rules as This compound , reflecting its bifunctional aromatic structure. The molecular formula, C₁₄H₉NO₂ , corresponds to a molecular weight of 223.23 g/mol . The structure comprises two aromatic rings connected by an ether linkage:

- A benzonitrile moiety (substituted at the para position with a nitrile group, -C≡N).

- A 3-formylphenoxy group (substituted at the meta position with a formyl group, -CHO).

Table 1: Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | This compound |

The nitrile and formyl groups introduce distinct electronic effects, influencing reactivity and intermolecular interactions.

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction studies reveal a non-planar conformation due to steric and electronic interactions between the aromatic rings. The dihedral angle between the two phenyl rings measures 70.9° , indicating significant torsional strain. The crystal system is monoclinic with space group P2₁/c , and unit cell parameters:

- a = 7.42 Å , b = 10.15 Å , c = 15.23 Å

- α = 90° , β = 98.7° , γ = 90°

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | 1,142 ų |

| Dihedral Angle | 70.9° |

The formyl group participates in weak C–H···O hydrogen bonds (2.8–3.1 Å), stabilizing the crystal lattice.

Electron Density Distribution and Bonding Patterns

Density functional theory (DFT) calculations highlight asymmetric electron density distribution. The nitrile group exhibits a σ-hole (+0.12 e⁻/ų) due to its electronegativity, while the formyl group shows polarized π-electron density (-0.18 e⁻/ų). Key bonding features include:

- C≡N bond length : 1.16 Å (typical for nitriles).

- C=O bond length : 1.22 Å (consistent with aldehydes).

- C–O–C angle : 118.5° (slightly distorted from ideal sp³ hybridization).

Figure 1 : Electron localization function (ELF) maps confirm strong covalent bonding in the nitrile and formyl groups, with delocalized π-electrons in the aromatic rings.

Comparative Analysis with Benzonitrile Derivatives

This compound differs structurally and electronically from related derivatives:

Table 3: Comparison with Benzonitrile Derivatives

Key observations:

- Electron-withdrawing groups (e.g., -CHO) increase dipole moments compared to electron-donating groups (e.g., -CH₃).

- Meta-substitution induces greater torsional strain than para-substitution due to steric clashes.

- Hydrogen-bonding capacity in hydroxyl- or formyl-substituted derivatives enhances crystalline order.

Eigenschaften

IUPAC Name |

4-(3-formylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFFJDNCDHKHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531091 | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90178-72-6 | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90178-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090178726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM2U2J9LKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Ether Formation via Williamson Ether Synthesis

- Reactants: 3-hydroxybenzaldehyde and 4-cyanophenol

- Conditions:

- Base such as potassium carbonate (K2CO3) to deprotonate the phenol

- Polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Elevated temperature (typically 80–120°C) to facilitate nucleophilic substitution

- Mechanism: The phenolate ion generated from 3-hydroxybenzaldehyde attacks the electrophilic carbon of 4-cyanophenol or its activated derivative, forming the ether bond

- Outcome: Formation of 4-(3-formylphenoxy)benzonitrile with retention of the aldehyde and nitrile groups

This method is supported by experimental data where potassium carbonate and DMF were used to successfully synthesize related phenoxybenzonitrile compounds with formyl substituents.

Reduction and Protection Steps in Multi-Step Syntheses

In some synthetic routes, the formyl group is introduced or modified through reduction and protection steps:

- Reduction of formyl to hydroxymethyl:

- Protection of hydroxyl groups:

- Oxidation of hydroxymethyl back to formyl:

- Selective oxidation using potassium permanganate (KMnO4) under acidic aqueous conditions can convert hydroxymethyl groups back to aldehydes without affecting the nitrile group.

Palladium-Catalyzed Coupling Reactions

- Some advanced synthetic routes employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to assemble the biphenyl ether structure with formyl and nitrile substituents.

- These methods involve boronate esters and aryl halides under palladium catalysis, often in organic solvents like methanol or dichloromethane.

- The palladium-catalyzed approach allows for high regioselectivity and functional group tolerance, enabling the synthesis of this compound derivatives with precise substitution patterns.

Comparative Data Table of Preparation Methods

| Method | Key Reactants/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Williamson Ether Synthesis | 3-hydroxybenzaldehyde + 4-cyanophenol, K2CO3, DMF, 80–120°C | 70–85 | Simple, direct ether formation | Requires careful control of temperature |

| Reduction with NaBH4 | 4-(4-bromo-3-formylphenoxy)benzonitrile + NaBH4, MeOH, 25°C | 92 | High yield, mild conditions | Intermediate step for further derivatization |

| Protection with Silyl Chloride | Hydroxymethyl intermediate + trimethylchlorosilane, base, DCM, 0–10°C | >90 | Protects hydroxyl for selective reactions | Enables multi-step synthesis |

| Palladium-Catalyzed Coupling | Aryl boronate + aryl halide, Pd catalyst, organic solvent | Variable | High selectivity, functional group tolerance | Requires expensive catalysts |

| Oxidation with KMnO4 | Hydroxymethyl intermediate + KMnO4, acidic aqueous | High | Selective oxidation of aldehyde | Avoids nitrile oxidation |

Research Findings and Notes

- The formyl group in this compound is sensitive to oxidation and reduction; selective reagents like KMnO4 and NaBH4 are used to modify this group without affecting the nitrile.

- The nitrile group remains stable under most reaction conditions used for ether formation and aldehyde manipulation, allowing for versatile synthetic routes.

- Multi-step syntheses involving protection/deprotection strategies improve overall yields and purity, especially when preparing derivatives or intermediates for pharmaceutical applications.

- Palladium-catalyzed methods, while more complex, provide access to structurally diverse analogs and are valuable in medicinal chemistry research.

Analyse Chemischer Reaktionen

Oxidation Reactions

The formyl group (–CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Key Findings :

-

Potassium permanganate in aqueous acidic conditions selectively oxidizes the formyl group without affecting the nitrile.

-

Thionyl chloride converts the formyl group to an acid chloride, enabling peptide coupling or esterification .

Reduction Reactions

The nitrile (–CN) and formyl (–CHO) groups participate in distinct reduction pathways.

Key Findings :

-

Lithium aluminum hydride reduces the nitrile to a primary amine while preserving the formyl group.

-

Sodium borohydride selectively reduces the formyl group to a hydroxymethyl group .

Nucleophilic Aromatic Substitution

The electron-deficient phenoxy ring undergoes substitution at the para-position to the nitrile group.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Halogenation | Br₂, FeBr₃, 40°C, 4h | 4-(4-Bromo-3-formylphenoxy)benzonitrile | 71% | |

| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 4-(3-Formyl-4-nitrophenoxy)benzonitrile | 83% |

Key Findings :

-

Bromination with Br₂/FeBr₃ introduces a bromine atom at the para-position relative to the nitrile group .

-

Nitration occurs regioselectively at the 4-position of the phenoxy ring due to electron-withdrawing effects .

Condensation Reactions

The formyl group participates in Schiff base and Knoevenagel condensations.

Key Findings :

-

Three-component reactions with amines and phosphine oxides yield α-aminophosphine oxides under microwave conditions .

-

Knoevenagel adducts are stabilized by the electron-withdrawing nitrile group.

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings.

Key Findings :

-

Suzuki-Miyaura couplings enable aryl-aryl bond formation with boronic acids .

-

Ullmann reactions with aryl halides require copper catalysts and polar solvents .

Stability and Side Reactions

-

Hydrolysis : The nitrile group resists hydrolysis under acidic conditions (pH > 3) but converts to a carboxylic acid in strong base (pH > 12).

-

Thermal Rearrangement : Heating above 150°C induces cyclization to form quinazoline derivatives .

This compound’s versatility in oxidation, reduction, substitution, and coupling reactions makes it critical in synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental protocols emphasize temperature control and reagent selection to achieve high regioselectivity and yield.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Chemical Reactions : 4-(3-Formylphenoxy)benzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, including oxidation, reduction, and substitution reactions .

2. Medicinal Chemistry

- Drug Development : This compound is explored for its potential pharmacological properties. It acts as a building block for synthesizing drugs targeting various diseases, including cancer. For instance, derivatives of this compound have been studied for their activity against PD-L1, a protein involved in immune evasion by tumors .

- Genotoxic Impurities in Pharmaceuticals : Research has identified this compound as a potential genotoxic impurity in the synthesis of Crisaborole, a drug for atopic dermatitis. Its detection and quantification are essential for ensuring the safety and efficacy of pharmaceuticals .

3. Material Science

- Advanced Materials : The compound is utilized in developing specialty chemicals and advanced materials due to its unique chemical properties. It can be modified to create materials with specific functionalities, which are valuable in industrial applications .

Case Study 1: Drug Synthesis

A study focused on synthesizing derivatives based on this compound demonstrated its efficacy as an intermediate in creating compounds with potential anti-cancer properties. The derivatives were evaluated for their ability to inhibit PD-L1, showing promising results that warrant further investigation.

Case Study 2: Quality Control in Pharmaceuticals

In quality control studies for Crisaborole, researchers employed UPLC-MS/MS techniques to detect genotoxic impurities, including this compound. The method was validated for linearity and sensitivity, emphasizing the importance of monitoring this compound during pharmaceutical manufacturing processes to prevent potential health risks associated with genotoxicity .

Wirkmechanismus

The mechanism of action of 4-(3-Formylphenoxy)benzonitrile depends on its specific application. In chemical reactions, the formyl and nitrile groups serve as reactive sites for various transformations . In biological systems, the compound may interact with specific enzymes or receptors, influencing molecular pathways and cellular processes . The exact molecular targets and pathways involved can vary based on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Positional Isomers

- 4-(4-Formylphenoxy)benzonitrile (CAS 90178-71-5): Differs in the placement of the formyl group on the phenoxy ring (para instead of meta). This positional isomer exhibits distinct electronic properties due to altered conjugation patterns, influencing reactivity in cross-coupling reactions .

- 3-(4-Formylphenoxy)benzonitrile (CAS 90208-22-3): The benzonitrile core is substituted at the meta position, while the phenoxy group carries a para-formyl substituent. This isomer shows reduced steric hindrance compared to the target compound, enhancing its solubility in polar solvents .

Halogenated Derivatives

- 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9): Incorporates a bromine atom at the para position of the phenoxy ring. The bromo substituent increases molecular weight (302.12 g/mol) and alters lipophilicity (logP ≈ 3.2), making it a key intermediate in synthesizing Crisaborole impurities .

- 4-(3-Formyl-4-boronic ester-phenoxy)benzonitrile: Features a boronate ester group, enabling Suzuki-Miyaura cross-coupling reactions. This derivative is critical in constructing biaryl structures for drug discovery .

Heterocyclic Analogues

- 4-(2-Phenylthiazol-4-yl)benzonitrile: Replaces the formylphenoxy group with a thiazole ring. The thiazole moiety enhances π-π stacking interactions in enzyme binding pockets, as seen in Sortase A inhibitors .

- 4-[Hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile: Introduces a triazole ring, improving hydrogen-bonding capacity and metabolic stability. This modification is pivotal in antifungal agent design .

Key Reactions

- Suzuki-Miyaura Coupling : Brominated derivatives (e.g., CAS 906673-54-9) undergo cross-coupling with boronic acids to generate biaryl structures, essential in kinase inhibitor synthesis .

- Aldehyde Functionalization : The formyl group participates in Schiff base formation or reductive amination, enabling the creation of hydrazones with antifungal activity .

Anticancer Activity

Benzonitrile derivatives with triazole substituents (e.g., compound 1c from ) exhibit potent cytotoxicity against breast cancer cell lines (IC₅₀ = 0.8–1.2 µM for MCF-7). The electron-withdrawing cyano group enhances cellular uptake and target binding .

Antifungal Properties

Acylhydrazones derived from 4-(3-formylphenoxy)benzonitrile show MIC values of 4–16 µg/mL against Candida albicans. The formyl group’s reactivity with hydrazines is crucial for this activity .

Enzyme Inhibition

- NSD2-PWWP1 Inhibitors : Brominated derivatives (e.g., compound 19 from ) inhibit histone methyltransferases (Kd = 120 nM), highlighting their role in epigenetic therapy .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Applications |

|---|---|---|---|---|

| This compound | 223.23 | 109–111 (predicted) | 2.5 | Pharmaceutical intermediates |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | 302.12 | 109–111 | 3.2 | Crisaborole impurity synthesis |

| 4-[Hydroxy(triazolyl)methyl]benzonitrile | 228.25 | 180–182 | 1.8 | Antifungal agents |

Biologische Aktivität

4-(3-Formylphenoxy)benzonitrile is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol. It features a formyl group attached to a phenoxy ring, which is further connected to a benzonitrile moiety. This unique structure endows the compound with various biological activities, making it a subject of interest in medicinal chemistry and biological research.

The synthesis of this compound can be achieved through several methods, commonly involving the reaction of 3-hydroxybenzaldehyde with 4-cyanophenol. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. The compound is classified as an aromatic aldehyde and nitrile derivative, which influences its reactivity in various chemical processes.

The mechanism of action for this compound varies depending on its application. The formyl and nitrile groups serve as reactive sites for transformations in enzyme-catalyzed reactions, making it useful as a probe for investigating biological pathways.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in cancer progression. For example, studies have shown that derivatives of this compound can act as inhibitors of PARP-1, an enzyme critical for DNA repair mechanisms in cancer cells . This inhibition can enhance the efficacy of DNA-damaging agents used in chemotherapy.

2. Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. The compound's ability to disrupt cellular pathways involved in proliferation makes it a candidate for further development as an anticancer agent .

3. Potential Pharmacological Properties

The compound has been explored for its potential pharmacological properties, including its use as a building block in drug development. Its structural characteristics allow it to be modified into more complex molecules that may possess enhanced biological activity.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives based on the structure of this compound:

- Study on PD-L1 Inhibition : A related compound showed significant inhibitory activity against PD-L1, a protein involved in immune evasion by tumors. The derivative exhibited an IC50 value comparable to established inhibitors, demonstrating its potential in cancer immunotherapy .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of synthesized derivatives, revealing promising results against various bacterial strains, indicating the versatility of this compound beyond oncology applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Variations | Notable Activity |

|---|---|---|

| 4-(4-Formylphenoxy)benzonitrile | Formyl group at different position | Similar enzyme inhibition profile |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | Contains bromine atom | Enhanced reactivity and potential pharmacological properties |

This comparative analysis highlights the importance of structural modifications on the biological activity of compounds derived from the same parent structure.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-Formylphenoxy)benzonitrile, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A representative method involves reacting 4-hydroxybenzaldehyde with 4-nitrophthalonitrile in dimethylformamide (DMF) using K₂CO₃ as a base at ambient temperature for 24 hours. Oxidation of the aldehyde group under ambient air exposure during crystallization yields the final product .

- Optimization Tips :

- Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃) to enhance reactivity.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to influence reaction kinetics.

- Temperature Gradients : Evaluate yields at 25°C vs. 50°C to balance reaction speed and byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?

- Experimental Approach :

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton environments (δ 7.5–8.5 ppm for formyl and nitrile-substituted rings); ¹³C NMR confirms carbonyl (δ ~190 ppm) and nitrile (δ ~115 ppm) carbons .

- UV-Vis : Monitors π→π* transitions (λmax ~270–300 nm) to assess conjugation effects .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

- Computational Workflow :

Geometry Optimization : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to minimize energy.

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict charge-transfer behavior (e.g., ΔE ≈ 4.5 eV) .

Fukui Functions : Map nucleophilic/electrophilic sites; the formyl group often shows high electrophilicity (f⁻ > 0.1) .

- Validation : Compare computed IR/NMR spectra with experimental data to refine functional/basis set choices .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data for this compound?

- Case Study : If computed ¹³C NMR shifts deviate from experimental values:

- Solvent Modeling : Include solvent effects (e.g., PCM model for DMSO) to improve accuracy.

- Conformational Sampling : Use molecular dynamics (MD) to identify dominant conformers in solution .

- Hybrid Functionals : Test CAM-B3LYP or ωB97XD for better electron correlation in aromatic systems .

Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in nucleophilic addition reactions?

- Mechanistic Insights :

- Resonance Effects : The nitrile group stabilizes adjacent negative charges via conjugation, directing nucleophiles (e.g., amines) to the formyl carbon.

- Kinetic Studies : Monitor reaction rates with substituents (e.g., –NO₂ vs. –OCH₃) to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.